molecular formula C35H59NO13 B1683686 レウコマイシン V CAS No. 1392-21-8

レウコマイシン V

カタログ番号 B1683686
CAS番号: 1392-21-8
分子量: 701.8 g/mol
InChIキー: XYJOGTQLTFNMQG-AZQRDTPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kitasamycin is a macrolide antibiotic derived from Streptomyces kitasatoensis . It has antimicrobial activity against a wide spectrum of pathogens .


Molecular Structure Analysis

Kitasamycin has a molecular formula of C40H67NO14 . Its average mass is 785.958 Da and its monoisotopic mass is 785.456177 Da . It has 16 defined stereocentres .


Chemical Reactions Analysis

Kitasamycin has been found to exhibit quorum sensing inhibitory (QSI) activity . In a study, it was found that the amount of violacein produced by Chromobacterium violaceum was significantly reduced in the presence of Kitasamycin .


Physical And Chemical Properties Analysis

Kitasamycin has a density of 1.2±0.1 g/cm3 . Its boiling point is 874.7±65.0 °C at 760 mmHg . The enthalpy of vaporization is 144.4±6.0 kJ/mol . The flash point is 482.8±34.3 °C . The index of refraction is 1.541 . The molar refractivity is 203.4±0.4 cm3 .

科学的研究の応用

成分の分離と特性評価

レウコマイシンは、その成分と不純物の分離と特性評価に関する研究で使用されてきました . イオン・トラップ/飛行時間型質量分析計と組み合わせた多段階ハートカット2次元液体クロマトグラフィーを用いて、方法が開発されました。 この方法により、レウコマイシン中の9つの新規成分と6つの不純物が発見されました .

抗菌活性

レウコマイシンは、グラム陽性菌、淋菌、レプトスピラ、リケッチア、マイコプラズマに対して強力な活性を示すことが知られています . 主に皮膚および軟部組織感染症、呼吸器感染症、淋菌性尿道炎、非淋菌性尿道炎の治療に使用されます .

抗生物質研究

キタサマイシンは、瘻孔形成緑内障手術後の特異的線維症予防療法の潜在的な薬剤として研究されてきました . この研究は、形質転換成長因子(TGF)-β1が媒介する線維芽細胞モデルにおけるキタサマイシンの抗線維症の可能性を評価しました .

脂肪蓄積に関する研究

キタサマイシンを治療下限量で投与すると、成長期および肥育期の豚の長背筋における脂肪蓄積が促進されることがわかりました . この研究は、成長期および肥育期の豚モデルを用いて、さまざまな用量のキタサマイシンが筋肉内脂肪蓄積、盲腸微生物叢、および短鎖脂肪酸(SCFA)に及ぼす影響を調査することを目的としたものです .

獣医学的用途

ストレプトマイセス・ハイグロスコピカスから発酵によって生成されるツリマイシンは、さまざまなマイコプラズマ種およびグラム陽性菌に対して試験管内で高度に活性があります . 新規獣医用抗生物質の毒性学的試験に使用されてきました .

生合成に関する研究

ツリマイシン生合成のさまざまな基質への依存性に関する研究が行われています . この研究は、ツリマイシンの生成プロセスと、ストレプトマイセス・ハイグロスコピカスのサイクリックAMPレベルとの関係を理解するのに役立ちます .

抗病原性因子

キタサマイシンとニトロフラントインは、耐性菌株を無力化する抗病原性因子として、その潜在的な用途が研究されています . これにより、これらの菌株の除去が、免疫システムまたは他の抗菌剤にとって容易になります .

工業的生産プロセス

レウコマイシンは、主に微生物の発酵によって生産されます . 生産中、レウコマイシンの分解産物は酸性条件で容易に生成される可能性があります . これらの分解産物の中には、抗菌活性を示さないものの、毒性を示すものもあり、患者にとって望ましくない副作用を引き起こす可能性があります .

作用機序

Target of Action

Leucomycin V, also known as Turimycin or Kitasamycin, is a macrolide antibiotic . Its primary target is the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like Leucomycin V .

Mode of Action

Leucomycin V inhibits bacterial protein biosynthesis by binding reversibly to the 50S subunit of the bacterial ribosome . This binding impedes the translocation of peptidyl tRNA during protein synthesis, disrupting the normal function of the ribosome . As a result, bacterial growth and proliferation are inhibited, leading to the suppression of infection . The action of Leucomycin V is predominantly bacteriostatic, meaning it prevents the growth and reproduction of bacteria rather than directly killing them . In high concentrations, leucomycin v can also exhibit bactericidal effects by effectively eradicating bacterial populations .

Biochemical Pathways

Leucomycin V affects the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, it disrupts the translocation of peptidyl tRNA, a critical step in the protein synthesis pathway . This disruption leads to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Macrolides like leucomycin v tend to accumulate within leukocytes, which are white blood cells responsible for combating infections . This characteristic enables the efficient transport of Leucomycin V to the site of infection, enhancing its therapeutic efficacy in targeting and eliminating pathogenic microorganisms .

Result of Action

The primary result of Leucomycin V’s action is the inhibition of bacterial growth and proliferation . By disrupting protein synthesis, Leucomycin V prevents bacteria from producing the proteins they need to grow and reproduce . This leads to the suppression of bacterial infections .

Action Environment

The action of Leucomycin V can be influenced by environmental factors. For instance, during the production of Leucomycin V, degradation products can be readily produced in acidic conditions . Some of these degradation products present no antibacterial activity but present toxicity, which can cause undesirable side effects for patients . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of Leucomycin V .

Safety and Hazards

Kitasamycin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

将来の方向性

Given that Kitasamycin has been safely used for decades, it has potential application as an antivirulence agent to disarm resistant bacterial strains . This makes their removal an easier task for the immune system or for another antibacterial agent .

Relevant Papers

  • "Effect of kitasamycin and nitrofurantoin at subinhibitory concentrations on quorum sensing regulated traits of Chromobacterium violaceum" .
  • "The Antibiotic Kitasamycin—A Potential Agent for Specific Fibrosis Preventing Therapy after Fistulating Glaucoma Surgery?" .

特性

IUPAC Name

2-[(11E,13Z)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9-,13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJOGTQLTFNMQG-AZQRDTPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C=C\C=C\C(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H59NO13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kitasamycin
Reactant of Route 2
Kitasamycin
Reactant of Route 3
Kitasamycin
Reactant of Route 4
Kitasamycin
Reactant of Route 5
Kitasamycin
Reactant of Route 6
Kitasamycin

Q & A

Q1: What is the primary mechanism of action of Kitasamycin?

A1: Kitasamycin, a macrolide antibiotic, primarily exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria, interfering with protein synthesis [, ]. This binding inhibits the formation of peptide bonds by interfering with the peptidyltransferase activity of the ribosome []. It primarily affects gram-positive bacteria but has limited activity against some gram-negative bacteria and mycoplasma species [, ].

Q2: What are the downstream effects of Kitasamycin's interaction with ribosomes?

A2: By inhibiting protein synthesis, Kitasamycin prevents bacterial growth and proliferation, ultimately leading to bacterial death. This bacteriostatic effect makes it a valuable tool in combating infections caused by susceptible bacterial strains. [, , ].

Q3: Is there any spectroscopic data available for Kitasamycin?

A4: Yes, spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize Kitasamycin and its formulations []. These techniques provide valuable information about the functional groups and structural features of the molecule.

Q4: What is known about the stability of Kitasamycin under different conditions?

A5: Kitasamycin has been found to be unstable at high pH levels, particularly at pH 10 []. This instability at alkaline pH can pose challenges for formulating the drug with certain excipients or administering it via specific routes.

Q5: How does the stability of Kitasamycin in solution vary with pH?

A6: Kitasamycin shows varying degrees of stability at different pH levels. While it exhibits stability at pH 4, 7, and 9, its antibacterial activity decreases significantly at a pH of 10 []. This information is crucial for formulating stable and effective Kitasamycin solutions for various applications.

Q6: Does Kitasamycin exhibit any catalytic properties?

A6: Kitasamycin is primarily recognized for its antibiotic activity and does not possess intrinsic catalytic properties. Its mechanism of action revolves around binding and inhibiting a biological target (ribosomes) rather than catalyzing a chemical reaction.

Q7: What is the absorption profile of Kitasamycin following oral administration?

A8: Following oral administration in swine, Kitasamycin is absorbed from the intestine at a rate of approximately 30% []. This information is essential for understanding the bioavailability of Kitasamycin and optimizing dosing regimens for therapeutic use in animals.

Q8: What is the elimination half-life of Kitasamycin?

A9: The elimination half-life of Kitasamycin varies depending on the species and the route of administration. In rats, dogs, and pigs, the serum half-life ranges from 30 to 120 minutes following intravenous administration [].

Q9: How does disease state affect the pharmacokinetics of Kitasamycin?

A10: Studies in chickens indicate that Salmonella gallinarum infection leads to higher serum Kitasamycin concentrations and a prolonged elimination half-life compared to healthy birds []. This difference highlights the importance of considering disease state when determining appropriate dosage regimens.

Q10: How does the pharmacokinetic profile of Kitasamycin microcapsules differ from the crude formulation?

A11: The microcapsule formulation of Kitasamycin demonstrates slower absorption, extensive distribution, and slower elimination compared to the crude formulation []. This modified pharmacokinetic profile is advantageous for achieving sustained drug levels in the body.

Q11: Have any PK/PD modeling studies been conducted for Kitasamycin?

A12: Yes, a PK/PD modeling approach has been developed to design dosage regimens for acetylkitasamycin in swine to combat Clostridium perfringens infections []. This approach considers the drug's pharmacokinetic properties and its pharmacodynamic interactions with the target bacteria.

Q12: What is the in vitro activity of Kitasamycin against gram-positive cocci?

A13: Kitasamycin exhibits potent in vitro activity against gram-positive cocci, including Streptococcus pyogenes, Diplococcus pneumoniae, and both penicillin-sensitive and -resistant strains of Staphylococcus aureus []. This in vitro activity translates to its clinical utility in treating infections caused by these bacteria.

Q13: How effective is Kitasamycin in controlling swine dysentery caused by Brachyspira hyodysenteriae?

A14: Studies have demonstrated that Kitasamycin effectively controls swine dysentery in pigs experimentally infected with susceptible Brachyspira hyodysenteriae isolates []. This finding supports its use in managing this economically significant disease in swine production.

Q14: What mechanisms contribute to macrolide resistance in bacteria, and how does this relate to Kitasamycin?

A15: Macrolide resistance commonly involves mutations in the 23S rRNA gene of bacteria []. These mutations alter the drug's binding site on the ribosome, reducing its efficacy. This resistance mechanism is also relevant to Kitasamycin, as it is a macrolide antibiotic.

Q15: What is known about the acute toxicity of Kitasamycin?

A16: Kitasamycin displays low acute toxicity across various animal species and administration routes [, ]. Lethal or sublethal doses typically result in clonic convulsions, with animals either dying within 24 hours or recovering completely []. These findings provide insights into the safety profile of Kitasamycin.

Q16: Have any long-term toxicity studies been conducted with Kitasamycin?

A17: Chronic studies in dogs administered oral Kitasamycin doses for 12 months revealed no significant functional or histopathological abnormalities [, ]. These findings suggest a favorable safety profile for long-term use.

Q17: What are the common adverse drug reactions associated with Kitasamycin for injection?

A18: Analysis of adverse drug reactions (ADRs) associated with Kitasamycin for injection revealed that most ADRs occur during the first-time use []. This information underscores the importance of careful monitoring, especially upon initial administration.

Q18: What analytical techniques are commonly used to determine Kitasamycin concentrations?

A19: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for the sensitive and accurate determination of Kitasamycin and its metabolites in various matrices, including plasma, tissues, and feedstuffs [, , , , , ].

Q19: What is the principle of the turbidimetric method for Kitasamycin determination?

A20: The turbidimetric method relies on the ability of Kitasamycin to inhibit bacterial growth, leading to a decrease in turbidity (cloudiness) of a bacterial suspension [, , ]. The degree of turbidity reduction is proportional to the concentration of Kitasamycin, allowing for quantification.

Q20: What is the rationale for developing microcapsule formulations of Kitasamycin?

A21: Microencapsulation of Kitasamycin aims to enhance its therapeutic efficacy by achieving sustained drug release, improving stability, and masking its bitter taste []. This approach is particularly beneficial for oral administration, enhancing patient compliance.

Q21: What factors influence the dissolution rate of acetylkitasamycin particles?

A22: Establishing a standardized method for determining the dissolution of acetylkitasamycin particles is crucial for ensuring consistent drug release characteristics []. Factors such as particle size, formulation excipients, and the dissolution medium can significantly impact the dissolution rate and, consequently, the drug's bioavailability.

Q22: How does the in vitro antibacterial activity of Kitasamycin compare to other macrolide antibiotics?

A23: While Kitasamycin exhibits potent activity against a range of gram-positive bacteria, some other macrolides, like josamycin, demonstrate superior activity against specific strains, including those resistant to erythromycin []. This comparative analysis helps in selecting the most effective macrolide based on the target pathogen's susceptibility profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。